3-Iodo-4-methylbenzoic acid
Overview
Description
3-Iodo-4-methylbenzoic acid is an organic compound with the linear formula IC6H3(CH3)CO2H . It has been used in the preparation of unlabeled N-succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGIMB) and boc-protected derivative of SGIMB (Boc-SGMIB) .
Synthesis Analysis
The synthesis of this compound has been documented in various studies . It has been used in the preparation of unlabeled N-succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGIMB) and boc-protected derivative of SGIMB (Boc-SGMIB) .Molecular Structure Analysis
The molecular formula of this compound is C8H7IO2 . It has a molecular weight of 262.04 Da .Chemical Reactions Analysis
This compound has been used in the preparation of unlabeled N-succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGIMB) and boc-protected derivative of SGIMB (Boc-SGMIB) .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a melting point of 210-212 °C . The molecular formula is C8H7IO2, and it has a molecular weight of 262.04 .Scientific Research Applications
Synthesis of Aromatic Constituents in Antibiotics : 3-Iodo-4-methylbenzoic acid is utilized in the synthesis of aromatic carboxylic acids found in calichemicin antibiotics. It's synthesized on a preparative scale from readily available precursors, highlighting its importance in the pharmaceutical industry (Laak & Scharf, 1989).
Thermodynamic Studies : The thermodynamic properties of iodobenzoic acids, including this compound, have been investigated. These studies involve measurements like sublimation enthalpy and vapor pressures, which are crucial for understanding the physical behavior of these compounds (Tan & Sabbah, 1994).
Suzuki Cross-Coupling Reactions : This acid is used in Suzuki cross-coupling reactions, particularly with sterically hindered arylboronic esters. These reactions are significant in the field of organic chemistry for creating biaryl compounds (Chaumeil, Signorella & Drian, 2000).
Formation of Iodinated Disinfection Byproducts : In environmental chemistry, this compound forms iodinated disinfection byproducts during cooking processes using chloraminated/chlorinated tap water and iodized table salt. Understanding these byproducts is essential for assessing potential health risks (Pan, Zhang & Li, 2016).
Radioiodination of Monoclonal Antibodies : A derivative of this compound, N-succinimidyl 4-guanidinomethyl-3-iodobenzoate, has been developed for radioiodination of monoclonal antibodies. This is particularly relevant in medical research and cancer treatment (Vaidyanathan, Affleck, Li, Welsh & Zalutsky, 2001).
Photocatalytic Degradation Studies : The compound has been used in photocatalytic degradation studies, important in environmental cleanup and pollution control (Wang, Hsieh, Wu & Chang, 2000).
Safety and Hazards
3-Iodo-4-methylbenzoic acid is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and avoid contact with skin and eyes . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .
Mechanism of Action
Target of Action
3-Iodo-4-methylbenzoic acid is a chemical compound with the molecular formula IC6H3(CH3)CO2H
. The primary target of this compound is the respiratory system . .
Mode of Action
It has been used in the preparation of unlabeled n-succinimidyl 4-guanidinomethyl-3-iodobenzoate (sgimb) and boc-protected derivative of sgimb (boc-sgmib) . These compounds are used for the radioiodination of proteins and peptides that undergo internalization after receptor or antigen binding .
Biochemical Pathways
Given its use in the preparation of compounds for radioiodination, it may be involved in pathways related to protein and peptide internalization .
Result of Action
Given its use in the preparation of compounds for radioiodination, it may play a role in enabling the visualization and tracking of internalized proteins and peptides .
Action Environment
Safety data suggests that dust formation should be avoided and personal protective equipment should be used when handling this compound . This suggests that the compound’s action and stability may be influenced by environmental conditions such as air quality and temperature.
properties
IUPAC Name |
3-iodo-4-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDHMKANNXWUAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
82998-57-0 | |
Record name | 3-Iodo-4-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82998-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-4-methylbenzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT5XC5P433 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-Iodo-4-methylbenzoic acid in radiopharmaceutical chemistry?
A1: While this compound itself doesn't possess inherent pharmaceutical activity, it serves as a crucial starting material in synthesizing radiolabeling agents. Specifically, it acts as a precursor in the multi-step synthesis of N-succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGMIB) [, ]. This compound is particularly valuable for labeling monoclonal antibodies with radioactive iodine isotopes like Iodine-131 ([131I]SGMIB).
Q2: Why is [131I]SGMIB advantageous for labeling internalizing monoclonal antibodies compared to other agents like Iodogen or [125I]SIPC?
A2: [131I]SGMIB exhibits superior intracellular retention of the radioiodine label after antibody internalization []. This is attributed to the presence of the guanidinomethyl group, a polar substituent, on the labeled aromatic ring. This structural modification hinders the transport of labeled catabolites across lysosomal and cell membranes following antibody degradation within the target cell. Consequently, [131I]SGMIB offers improved retention of radioactivity at the target site, making it a promising candidate for developing targeted radioimmunotherapies.
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